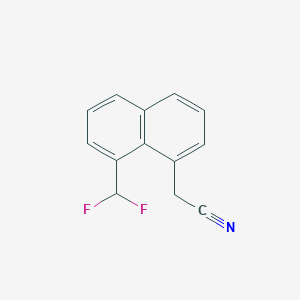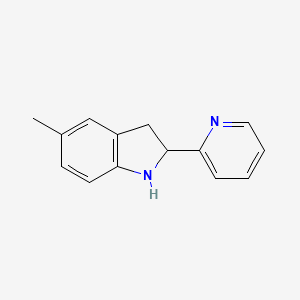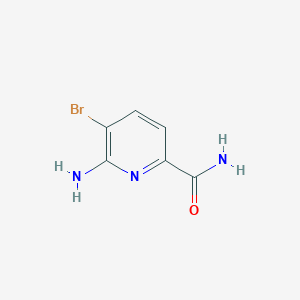
5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety substituted with an oxazole ring, making it a unique structure with potential biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine typically involves the reaction of 1-methylindole with appropriate oxazole precursors under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product . Another approach involves electrochemical synthesis using graphite as both the anode and cathode in the presence of acetic acid in a methanol-dimethylformamide (MeOH:DMF) mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be employed to remove oxygen or introduce hydrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the indole or oxazole rings .
Scientific Research Applications
5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in certain cell lines . This mechanism is similar to that of other tubulin polymerization inhibitors, making it a potential candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: A simpler indole derivative without the oxazole ring.
Oxazole: A basic oxazole structure without the indole moiety.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole structures but different substituents.
Uniqueness
5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine is unique due to its combined indole and oxazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-(1-methylindol-3-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H11N3O/c1-15-7-9(11-6-14-12(13)16-11)8-4-2-3-5-10(8)15/h2-7H,1H3,(H2,13,14) |
InChI Key |
URIYQYWPVNJBFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CN=C(O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11891876.png)


